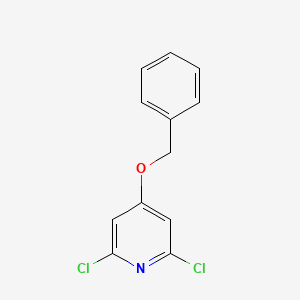

4-(Benzyloxy)-2,6-dichloropyridine

Description

BenchChem offers high-quality 4-(Benzyloxy)-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQFOHVNHOYXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Benzyloxy)-2,6-dichloropyridine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2,6-dichloropyridine is a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy group at the 4-position and chlorine atoms at the 2- and 6-positions of the pyridine ring, makes it an attractive scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom activates the ring for nucleophilic substitution, while the benzyloxy group can be modified or cleaved to introduce further diversity. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

A clear definition of the fundamental characteristics of 4-(Benzyloxy)-2,6-dichloropyridine is essential for its application in research and development.

| Identifier | Value | Source |

| CAS Number | 1262133-20-9 | [1] |

| Molecular Formula | C₁₂H₉Cl₂NO | [1] |

| Molecular Weight | 254.112 g/mol | [1] |

Synthesis of 4-(Benzyloxy)-2,6-dichloropyridine

A definitive, peer-reviewed synthesis protocol for 4-(Benzyloxy)-2,6-dichloropyridine is not currently published. However, based on established principles of organic chemistry, a highly plausible and efficient synthetic route can be proposed. This involves the O-benzylation of the precursor, 2,6-dichloropyridin-4-ol.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthesis of 4-(Benzyloxy)-2,6-dichloropyridine via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the O-benzylation of hydroxylated pyridines and should be optimized for specific laboratory conditions.

1. Preparation of the Reaction Mixture:

- To a solution of 2,6-dichloropyridin-4-ol (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1 to 1.5 equivalents). Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used for this purpose.

- Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the corresponding alkoxide.

2. Addition of the Benzylating Agent:

- Slowly add benzyl bromide (1.0 to 1.2 equivalents) to the reaction mixture.

- The reaction is typically carried out at room temperature, although gentle heating (40-60 °C) may be required to drive the reaction to completion.

3. Reaction Monitoring and Work-up:

- Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the addition of water.

- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(Benzyloxy)-2,6-dichloropyridine.

Potential Applications in Drug Development

While there are no specific drug development applications reported for 4-(Benzyloxy)-2,6-dichloropyridine, its structural motifs are present in a variety of biologically active molecules. The dichloropyridine core is a versatile scaffold that can be further functionalized, and the benzyloxy group can serve as a protecting group or a key pharmacophoric element.

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The chlorine atoms at the 2- and 6-positions can be displaced by various nucleophiles to generate a library of substituted pyridines for screening against different kinase targets.

-

Antiviral and Anticancer Agents: Halogenated pyridines have been investigated for their potential as antiviral and anticancer agents. The specific substitution pattern of 4-(Benzyloxy)-2,6-dichloropyridine could impart unique biological activities.

-

Central Nervous System (CNS) Agents: Pyridine derivatives are known to interact with various receptors and enzymes in the central nervous system. Further modification of this scaffold could lead to the discovery of novel CNS-active compounds.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 4-(Benzyloxy)-2,6-dichloropyridine has been published. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the benzylic protons (a singlet around 5.0-5.5 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2 and 7.5 ppm), and the two equivalent protons on the pyridine ring (a singlet in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum should display signals for the benzylic carbon, the carbons of the benzyl aromatic ring, and the three distinct carbons of the dichloropyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (254.11 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

4-(Benzyloxy)-2,6-dichloropyridine is a chemical entity with significant potential as a building block in the synthesis of more complex molecules for drug discovery and development. While detailed experimental data for this specific compound is scarce, its synthesis can be reliably predicted based on well-established chemical reactions. The presence of reactive sites on the pyridine ring, coupled with the benzyloxy moiety, offers a versatile platform for the generation of diverse chemical libraries for biological screening. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-2,6-dichloropyridine in Organic Solvents

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the precise characterization of a compound's physicochemical properties is a cornerstone of successful research and development. The solubility of a molecule, particularly in organic solvents, governs its reactivity, dictates purification strategies, and influences its formulation into final products. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility of 4-(Benzyloxy)-2,6-dichloropyridine.

While specific, quantitative solubility data for this compound in a broad array of organic solvents is not extensively documented in public literature, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in your own laboratory. By synthesizing theoretical principles with practical, field-proven methodologies, we aim to empower you to confidently and accurately assess the solubility profile of this versatile pyridine derivative.

Physicochemical Profile of 4-(Benzyloxy)-2,6-dichloropyridine

A foundational understanding of the molecular characteristics of 4-(Benzyloxy)-2,6-dichloropyridine is paramount to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-2,6-dichloropyridine

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Cl₂NO | [1] |

| Molecular Weight | 254.112 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| CAS Number | 1262133-20-9 | [1] |

Structural Interpretation and Solubility Expectations:

4-(Benzyloxy)-2,6-dichloropyridine is an aromatic heterocyclic compound. Its solubility is primarily influenced by the interplay of its constituent functional groups:

-

Dichloropyridine Ring: The pyridine ring itself is a polar aromatic system. However, the two electron-withdrawing chlorine atoms increase the molecule's lipophilicity.[2][3] Generally, aromatic compounds tend to be soluble in organic solvents.[4][5]

-

Benzyloxy Group: The benzyloxy group (-OCH₂C₆H₅) is a large, non-polar moiety that significantly contributes to the overall hydrophobic character of the molecule. This group is expected to enhance solubility in non-polar organic solvents.

Based on these structural features, it is anticipated that 4-(Benzyloxy)-2,6-dichloropyridine will exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity. Its solubility in highly polar solvents, like water, is expected to be limited.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, after which the concentration of the dissolved compound in the supernatant is quantified.

Causality Behind Experimental Choices:

The core principle of this method is to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period with agitation ensures that the dissolution process reaches its maximum point under the given conditions. The subsequent filtration or centrifugation step is critical to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of the solubility.

Detailed Experimental Protocol:

Materials and Reagents:

-

4-(Benzyloxy)-2,6-dichloropyridine (solid, purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(Benzyloxy)-2,6-dichloropyridine to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle by gravity or by centrifugation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent for analysis.

-

Determine the concentration of 4-(Benzyloxy)-2,6-dichloropyridine in the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

-

Analytical Quantification of 4-(Benzyloxy)-2,6-dichloropyridine

Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and robust method for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method:

Principle: This technique separates the compound of interest from other components in the sample based on its interaction with a stationary phase (the column) and a mobile phase. The concentration is then determined by measuring the absorbance of UV light at a specific wavelength.

Typical Chromatographic Conditions:

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |

| Injection Volume | 10 µL |

Self-Validating System: To ensure the trustworthiness of the results, a calibration curve must be generated using standard solutions of 4-(Benzyloxy)-2,6-dichloropyridine of known concentrations. The linearity of this curve (R² > 0.99) will validate the accuracy of the quantification.

Alternative Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. It offers high sensitivity and specificity.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: A simpler and faster method, but less selective than HPLC. It can be used for rapid analysis if the compound has a unique absorption maximum and there are no interfering substances.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.

Table 2: Template for Recording Experimentally Determined Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Tetrahydrofuran (THF) | 25 | HPLC-UV | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV |

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 4-(Benzyloxy)-2,6-dichloropyridine in organic solvents. By adhering to the detailed protocols and analytical methodologies outlined herein, researchers can generate high-quality, reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and advancing the formulation of new chemical entities. The principles and techniques described are broadly applicable and can be adapted for the solubility assessment of other novel compounds.

References

-

ResearchGate. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

Srivastava, R., & Joshi, S. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

-

Allen, A. Aromatic Compounds: Nomenclature, Characteristics and Conditions. [Link]

-

Solubility of Things. Chlorobenzene. [Link]

Sources

- 1. CAS:1262133-20-9 | C12H9Cl2NO | 4-(benzyloxy)-2,6-dichloropyridine | Pharmalego [pharmalego.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 4. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 5. solubilityofthings.com [solubilityofthings.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-2,6-dichloropyridine

Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2,6-dichloropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

The synthesis of 4-(Benzyloxy)-2,6-dichloropyridine is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] The reaction involves the deprotonation of 4-hydroxy-2,6-dichloropyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from a benzylating agent, such as benzyl bromide or benzyl chloride, via an SN2 mechanism.[1][2] While straightforward in principle, achieving high yields requires careful control over several experimental parameters.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism and why is it important for troubleshooting?

The synthesis proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] Understanding this is critical because the success of an SN2 reaction is highly dependent on specific factors:

-

Nucleophile Strength: A well-formed, reactive pyridinolate anion is essential. This is achieved by selecting an appropriate base.

-

Substrate Accessibility: The electrophilic carbon on the benzyl halide must be accessible for backside attack by the nucleophile. Fortunately, benzyl halides are primary and unhindered, making them ideal substrates for SN2 reactions.[2]

-

Leaving Group Ability: A good leaving group (e.g., Br⁻ or I⁻) is necessary to facilitate the substitution. Benzyl bromide is often preferred over benzyl chloride for its better leaving group.

-

Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation (e.g., Na⁺ or K⁺) but leave the nucleophilic anion exposed and highly reactive.[2]

A failure in any of these areas will lead to a significant decrease in yield.

Q2: What are the primary side reactions that lower the yield of 4-(Benzyloxy)-2,6-dichloropyridine?

Low yields are typically attributed to incomplete reactions or competing side reactions. The most common issues include:

-

Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the 4-hydroxy-2,6-dichloropyridine, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

-

Competing N-Alkylation: 4-Hydroxypyridine can exist in tautomeric equilibrium with its corresponding pyridone form. While O-alkylation is generally favored for 4-hydroxypyridines, there is a possibility of forming the N-benzylated isomer as a byproduct.[3] The electron-withdrawing chlorine atoms at the C2 and C6 positions increase the acidity of the 4-hydroxyl group, which strongly favors the desired O-alkylation pathway.

-

Elimination (E2) of Benzyl Halide: While benzyl halides cannot undergo E2 elimination themselves, if a different, more sterically hindered secondary or tertiary alkyl halide were used, elimination would become a major competing pathway.[2] This is an important consideration if you adapt this protocol for other substrates.

Q3: Why is the choice of base so critical in this synthesis?

The pKa of the hydroxyl proton on 4-hydroxy-2,6-dichloropyridine is significantly lowered by the inductive effect of the two electron-withdrawing chlorine atoms, making it more acidic than phenol. The chosen base must be strong enough to deprotonate it effectively. A base with a conjugate acid pKa significantly higher than that of the starting pyridinol will ensure the equilibrium lies far to the side of the desired pyridinolate anion.

| Base | Typical Solvent | pKa of Conjugate Acid | Notes |

| Sodium Hydride (NaH) | THF, DMF | ~36 (H₂) | An excellent, non-nucleophilic, and irreversible base. Requires anhydrous conditions.[2] |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF, MeCN | ~10.3 (HCO₃⁻) | A weaker, but very common and practical base. Often requires higher temperatures.[4] |

| Sodium Hydroxide (NaOH) | Water/Organic (PTC) | ~15.7 (H₂O) | Can be used effectively with a phase-transfer catalyst.[2] |

Troubleshooting Guide

Problem: My reaction is very slow or stalls, with significant starting material remaining.

Question: I've run the reaction for several hours, but TLC analysis shows a strong spot for my starting 4-hydroxy-2,6-dichloropyridine. What are the likely causes and solutions?

This is a classic sign of insufficient reactivity. The troubleshooting process should focus on the core components of the SN2 reaction.

Caption: Troubleshooting logic for a stalled Williamson ether synthesis.

Detailed Solutions:

-

Evaluate Your Base: If you are using a relatively weak base like potassium carbonate (K₂CO₃), the deprotonation may be incomplete or slow.

-

Action: Switch to a stronger base like sodium hydride (NaH). NaH provides irreversible deprotonation, driving the reaction forward.[5] Ensure you use anhydrous solvents, as NaH reacts violently with water.

-

-

Verify Solvent Quality: The presence of water or other protic impurities in your solvent can quench the pyridinolate nucleophile, halting the reaction.

-

Action: Use freshly dried, anhydrous grade polar aprotic solvents like DMF or THF. DMF is often an excellent choice as its high dielectric constant helps to dissolve ionic intermediates and accelerate SN2 reactions.

-

-

Optimize Temperature: SN2 reactions are temperature-dependent. Room temperature may not be sufficient, especially with weaker bases.

-

Action: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC. Be cautious, as excessive heat can promote side reactions.

-

-

Consider Catalysis: A phase-transfer catalyst (PTC) can dramatically increase the reaction rate, especially when using solid bases like K₂CO₃ or aqueous bases like NaOH.

-

Action: Add a catalytic amount (1-10 mol%) of tetrabutylammonium iodide (TBAI) or bromide (TBAB). The iodide salt is particularly effective as it can participate in a Finkelstein reaction with benzyl chloride or bromide to generate the more reactive benzyl iodide in situ.[5]

-

Problem: My crude product is a mixture of several compounds.

Question: After work-up, my TLC/LC-MS shows the desired product along with other significant impurities. How do I identify and suppress them?

The most likely impurity is the N-benzylated isomer. While O-alkylation is electronically favored, certain conditions might allow the N-alkylation pathway to compete.

Detailed Solutions:

-

Favor O-Alkylation: The formation of the pyridinolate anion is key. Conditions that promote a "free" anion, rather than a tightly coordinated one, generally favor O-alkylation.

-

Action: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent at solvating the cation (Na⁺, K⁺), leaving a more reactive, less-encumbered oxygen anion.

-

-

Optimize Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored N-alkylation pathway.

-

Action: Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are heating to 80 °C, see if the reaction proceeds efficiently at 50 °C.

-

-

Purification Strategy: If minor amounts of the isomer are unavoidable, a good purification strategy is essential.

-

Action: The two isomers, 4-(Benzyloxy)-2,6-dichloropyridine and 1-Benzyl-2,6-dichloro-1,4-dihydropyridin-4-one, will have different polarities. The desired O-alkylated ether is typically less polar than the N-alkylated pyridone. A well-optimized silica gel column chromatography protocol, using a gradient elution of hexanes and ethyl acetate, should effectively separate the two compounds.

-

Recommended Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This is a robust and common method suitable for most standard laboratory setups.

Caption: Experimental workflow for the standard synthesis protocol.

Step-by-Step Methodology:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-2,6-dichloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 - 2.0 eq), and anhydrous dimethylformamide (DMF).

-

Flush the apparatus with an inert atmosphere (e.g., Nitrogen or Argon).

-

With vigorous stirring, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Once the starting material is consumed, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)

This optimized protocol often leads to faster reaction times and higher yields, particularly at a larger scale.[6]

Reagent Stoichiometry Table:

| Reagent | Molar Eq. | Purpose |

| 4-hydroxy-2,6-dichloropyridine | 1.0 | Starting Material |

| Benzyl Bromide | 1.1 | Benzylating Agent |

| Sodium Hydroxide (50% aq. soln) | 3.0 | Base |

| Toluene | - | Organic Solvent |

| Tetrabutylammonium Iodide (TBAI) | 0.05 (5 mol%) | Phase-Transfer Catalyst |

Step-by-Step Methodology:

-

In a round-bottom flask, combine 4-hydroxy-2,6-dichloropyridine (1.0 eq), toluene, benzyl bromide (1.1 eq), and tetrabutylammonium iodide (TBAI, 0.05 eq).

-

Begin vigorous stirring to ensure good mixing between the phases.

-

Slowly add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq) to the mixture.

-

Heat the reaction to 70-80 °C and maintain vigorous stirring.

-

Monitor the reaction by TLC. It is often complete in 1-3 hours.

-

After completion, cool the reaction to room temperature and add water to dissolve any precipitated salts.

-

Separate the organic layer. Extract the aqueous layer once more with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate under reduced pressure to yield the crude product, which can then be purified as described in Protocol 1.

References

-

Ma, C., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

Reddy, B., et al. (2020). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters, ACS Publications. Available at: [Link]

- Google Patents. (1992). US5112982A - Process for preparing 2,6-dichloropyridine.

- Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2016). Facile and Practical Synthesis of 2,6-Dichloropurine. Available at: [Link]

- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

-

Chekav, A., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. Available at: [Link]

-

Li, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Available at: [Link]

-

Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. PubMed. Available at: [Link]

-

Wagner, F. E., et al. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

-

Czernecki, S., et al. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. Available at: [Link]

-

Watson, G. K., et al. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. Available at: [Link]

-

Mastracchio, A. (2008). Phase-Transfer Catalysis. MacMillan Group, Princeton University. Available at: [Link]

Sources

Optimizing catalyst and base selection for Suzuki reactions with dichloropyridines.

Technical Support Center: Optimizing Suzuki Reactions with Dichloropyridines

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with dichloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges. Dichloropyridines are valuable synthons, but their successful coupling requires careful consideration of catalyst, ligand, base, and reaction conditions to overcome inherent challenges like catalyst poisoning and regioselectivity control.

Frequently Asked Questions (FAQs)

Q1: Why are dichloropyridines considered challenging substrates for Suzuki coupling?

A1: Dichloropyridines present several challenges. The C-Cl bond is less reactive towards oxidative addition than C-Br or C-I bonds, often requiring more active catalyst systems and higher temperatures.[1][2] Additionally, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity—a phenomenon known as catalyst poisoning.[1][3][4][5] Finally, for unsymmetrical dichloropyridines (e.g., 2,4- or 2,5-), achieving selective coupling at a single desired position (regioselectivity) can be difficult.[6][7]

Q2: How does the position of the chlorine atoms on the pyridine ring affect reactivity?

A2: The reactivity is significantly influenced by the chlorine atom's position relative to the nitrogen. Positions adjacent to the nitrogen (C2 and C6) are generally more electron-deficient and thus more activated towards the initial oxidative addition step of the catalytic cycle.[6] For example, in 2,4-dichloropyridine, the C2 position is often intrinsically more reactive. However, this inherent preference can be overridden by the choice of ligand and other reaction conditions to favor the C4 position.[6][8]

Q3: What is the primary role of the base in a Suzuki reaction?

A3: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)3R]⁻), which facilitates the transmetalation step with the palladium complex.[9][10] The choice of base can also influence reaction rate and yield, with stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often being effective for challenging substrates.[1]

Q4: Can water be used as a solvent for Suzuki couplings with dichloropyridines?

A4: Yes, and it can be highly advantageous. Using water, often in a biphasic system with an organic solvent like toluene or dioxane, can accelerate the reaction.[11] Some protocols have been developed that use water as the sole solvent, which offers significant economic and environmental benefits.[12] However, the solubility of reagents must be carefully considered, and additives like tetrabutylammonium bromide (TBAB) may be necessary to facilitate the reaction.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction shows low or no conversion of the dichloropyridine starting material.

-

Possible Cause 1: Inactive Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be active enough for the less reactive C-Cl bond.[2] The pyridine nitrogen may also be deactivating the catalyst.[1]

-

Solution: Switch to a more robust and active catalyst system. Modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are electron-rich and bulky, which accelerates the oxidative addition step and can shield the palladium center from pyridine coordination.[14][15] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[7]

-

-

Possible Cause 2: Ineffective Base. The base may be too weak or poorly soluble in the reaction medium, leading to inefficient formation of the active boronate species.

-

Possible Cause 3: Insufficient Temperature. The energy barrier for the oxidative addition of a C-Cl bond is higher than for bromides or iodides.

-

Solution: Increase the reaction temperature, typically to the 80-120 °C range. Aprotic polar solvents like dioxane, DMF, or 2-MeTHF are suitable for higher temperatures. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[17]

-

-

Possible Cause 4: Poor Quality Reagents or Inadequate Degassing. Boronic acids can degrade over time (protodeboronation), and residual oxygen in the reaction vessel can deactivate the Pd(0) catalyst.

Problem 2: The reaction is not regioselective, yielding a mixture of mono-arylated products.

-

Possible Cause: Ligand Choice. The ligand is the primary controller of regioselectivity, capable of overriding the substrate's intrinsic electronic preferences.[7][8]

-

Solution (for 2,4-dichloropyridine): To favor coupling at the C4 position, use sterically demanding ligands. Bulky N-heterocyclic carbene (NHC) ligands like IPr or monodentate phosphines like QPhos have been shown to direct the reaction to the C4 position.[6] Conversely, bidentate phosphine ligands like dppf tend to favor the electronically activated C2 position.[6]

-

Solution (General): A systematic screening of ligands is the most effective approach. The choice between monodentate and bidentate, as well as tuning the steric and electronic properties of the ligand, can dramatically shift the product ratio.[8]

-

Problem 3: A significant amount of diarylated product is forming, even when using one equivalent of boronic acid.

-

Possible Cause: High Reactivity of Mono-arylated Product. The initial mono-arylated pyridine product may be more reactive towards a second Suzuki coupling than the starting dichloropyridine, especially if the first coupling occurs at a less-activated position.

-

Solution:

-

Stoichiometry: Use a slight excess of the dichloropyridine (e.g., 1.2-1.5 equivalents) relative to the boronic acid.

-

Slow Addition: Add the boronic acid solution slowly over several hours using a syringe pump. This keeps the concentration of the nucleophile low, favoring the initial mono-coupling reaction.

-

Lower Temperature: Reducing the reaction temperature may slow the rate of the second coupling relative to the first.

-

-

Problem 4: The primary side-product is the result of hydrodechlorination (C-Cl bond is replaced by C-H).

-

Possible Cause: Competing Reaction Pathway. This can occur when the palladium-hydride species, formed via β-hydride elimination from certain reagents or side reactions with the solvent or base, reductively eliminates with the aryl chloride intermediate.

-

Solution:

-

Scrutinize Reagents: Ensure the boronic acid is pure and free from contaminants that could generate hydrides.

-

Solvent Choice: Use anhydrous, aprotic solvents. Protic sources (water, alcohols) or certain bases can sometimes be a source of hydrides.

-

Ligand Selection: Certain ligand systems are more prone to β-hydride elimination. If coupling alkyl boronic acids, using ligands with large bite angles can sometimes suppress this side reaction.[21]

-

-

Key Parameter Optimization

Summarized below are key starting points for optimizing your Suzuki reaction with dichloropyridines.

| Parameter | Recommended Starting Conditions & Optimization Strategy | Rationale |

| Palladium Source | Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-3 mol%) | These are common, reliable Pd(0) and Pd(II) precatalysts that are activated in situ. |

| Ligand | For C-Cl activation: Buchwald ligands (SPhos, XPhos, RuPhos) or NHC ligands (IPr, SIPr) at a 1:2 Pd:Ligand ratio. | Bulky, electron-rich ligands are essential for promoting oxidative addition of the C-Cl bond and preventing catalyst poisoning.[15][22] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases effectively generate the boronate species required for transmetalation.[10] |

| Solvent | Toluene, Dioxane, or 2-MeTHF, often with 10-20% water. | Aprotic solvents are suitable for the required high temperatures. A small amount of water can accelerate the reaction.[11] |

| Temperature | 80 - 110 °C | Higher temperatures are needed to overcome the activation barrier for C-Cl bond cleavage. |

| Reaction Setup | Use Schlenk techniques or a glovebox. Degas all solvents thoroughly. | The active Pd(0) catalyst is sensitive to oxygen, and rigorous exclusion of air is critical for reproducibility and high yields.[19][20] |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst/Base Screening (Small Scale)

This protocol outlines a general method for screening conditions using standard laboratory equipment.

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the dichloropyridine (0.2 mmol, 1.0 equiv.), arylboronic acid (0.22 mmol, 1.1 equiv.), and the selected base (0.4 mmol, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of this solution to the reaction vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).

-

Solvent Addition: Add the degassed solvent (1.0 mL) to the reaction vial.

-

Degassing: Seal the vial with a septum cap, and carefully purge the headspace with argon or nitrogen for 5 minutes.

-

Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (e.g., 12-24 hours).

-

Analysis: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze the crude mixture by GC-MS or LC-MS to determine conversion and product ratios.

Protocol 2: Optimized Protocol for Mono-Arylation of 2,6-Dichloropyridine

This protocol employs best practices for achieving high yields with a challenging substrate.[1]

-

Glassware Setup: Assemble an oven-dried two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, on a Schlenk line.[20] Cycle between vacuum and argon three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add 2,6-dichloropyridine (1.0 g, 6.76 mmol), phenylboronic acid (0.74 g, 6.08 mmol, 0.9 equiv.), and finely powdered potassium phosphate (K₃PO₄) (4.3 g, 20.3 mmol, 3.0 equiv.).

-

Catalyst Pre-mixture: In a separate Schlenk tube, add Pd(OAc)₂ (0.068 g, 0.30 mmol, 5 mol%) and SPhos (0.25 g, 0.61 mmol, 10 mol%). Evacuate and backfill with argon three times.

-

Solvent Transfer: Using a cannula, transfer degassed toluene (25 mL) and degassed water (2.5 mL) to the main reaction flask. Stir for 5 minutes. Then, transfer this mixture via cannula to the flask containing the catalyst/ligand to form a slurry.

-

Reaction: Transfer the catalyst slurry back to the main reaction flask containing the substrates. Heat the mixture to 100 °C with vigorous stirring for 16 hours under a positive pressure of argon.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product.

References

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]

-

Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. [Link]

-

What is the proper way to set up a suzuki coupling? Reddit. [Link]

-

What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

-

CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

-

Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. [Link]

-

What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

-

Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Elsevier. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

- 20. chemistryviews.org [chemistryviews.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. reddit.com [reddit.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-(Benzyloxy)-2,6-dichloropyridine: A Comparative Spectroscopic Analysis

In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of molecular structure is the bedrock upon which all subsequent data rests. For intermediates like 4-(Benzyloxy)-2,6-dichloropyridine, a scaffold used in the synthesis of more complex molecules, rigorous structural validation is not merely a formality but a critical checkpoint. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm its structure. We will move beyond a simple recitation of data, delving into the causal logic behind spectral interpretation and experimental design, ensuring a self-validating analytical workflow.

The power of modern analytical chemistry lies in the synergistic use of multiple spectroscopic techniques.[1] No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle. For a molecule like 4-(Benzyloxy)-2,6-dichloropyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a robust and efficient path to confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise chemical environment of each atom, revealing connectivity and stereochemistry.

Expertise & Experience: Why NMR is the First Choice

For a molecule with distinct aromatic and aliphatic regions like 4-(Benzyloxy)-2,6-dichloropyridine, ¹H and ¹³C NMR provide a wealth of information. The expected simplicity of the ¹H NMR spectrum, in particular, serves as a rapid and powerful diagnostic tool. The presence of a benzylic ether linkage and a symmetrically substituted pyridine ring should give rise to a clean, easily interpretable set of signals.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 - 7.45 | Multiplet | 5H | Phenyl Protons (C₆H₅) | Protons on the monosubstituted benzene ring typically appear in this region. The overlapping signals create a complex multiplet. |

| ~ 6.75 | Singlet | 2H | Pyridine Protons (H-3, H-5) | Due to the molecule's symmetry, the two protons on the pyridine ring are chemically equivalent. They appear as a singlet with no adjacent protons to couple with. Their downfield shift is due to the deshielding effects of the ring nitrogen and the two chlorine atoms. |

| ~ 5.30 | Singlet | 2H | Benzylic Protons (-O-CH₂-Ph) | These protons are adjacent to an oxygen atom, shifting them downfield. With no neighboring protons, the signal is a sharp singlet. This signal is a key indicator of the intact benzyloxy group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165.0 | C-4 (Pyridine) | The carbon atom directly attached to the electronegative oxygen of the ether is significantly deshielded, resulting in a large downfield shift. |

| ~ 152.0 | C-2, C-6 (Pyridine) | These two equivalent carbons are attached to chlorine atoms and are adjacent to the ring nitrogen, causing a strong deshielding effect. |

| ~ 135.0 | C-ipso (Phenyl) | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| ~ 128.8 | C-ortho/meta (Phenyl) | Overlapping signals for the ortho and meta carbons of the phenyl ring are common. |

| ~ 128.5 | C-para (Phenyl) | The para carbon of the phenyl ring. |

| ~ 110.0 | C-3, C-5 (Pyridine) | These equivalent carbons are shielded relative to the other pyridine carbons, appearing furthest upfield in the aromatic region of the pyridine ring. |

| ~ 72.0 | Benzylic Carbon (-O-CH₂-Ph) | The aliphatic carbon of the benzylic group, shifted downfield by the adjacent oxygen atom. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and offering structural clues through fragmentation patterns.[1]

Expertise & Experience: The Isotopic Fingerprint

For halogenated compounds, MS is exceptionally powerful. The presence of two chlorine atoms in 4-(Benzyloxy)-2,6-dichloropyridine creates a highly characteristic isotopic pattern. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2] This provides an immediate, trustworthy validation point. A molecule with two chlorine atoms will exhibit a molecular ion cluster with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in a relative intensity ratio of approximately 9:6:1.[2] Observing this pattern is compelling evidence for the presence of two chlorine atoms.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 253, 255, 257 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster. Confirms the molecular weight (C₁₂H₉Cl₂NO ≈ 253.01 g/mol ) and the presence of two chlorine atoms. The 9:6:1 intensity ratio is the key diagnostic feature. |

| 91 | [C₇H₇]⁺ | Tropylium Ion. A very common and stable fragment for benzyl-containing compounds, formed by cleavage of the C-O bond and rearrangement of the resulting benzyl cation.[3][4] Its high abundance is a strong indicator of the benzyloxy moiety. |

| 162, 164 | [C₅H₂Cl₂NO]⁺ | Dichloropyridinoxy Fragment. Resulting from the loss of the benzyl group. The isotopic pattern confirms the two chlorine atoms remain on the pyridine portion. |

Logical Workflow for Structural Confirmation

The following diagram illustrates how different spectroscopic data points synergize to confirm the final structure.

Caption: Logical flow from spectroscopic data to structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent tool for identifying the functional groups present in a molecule.[1] While it doesn't provide the detailed connectivity map of NMR, it serves as a rapid check for the presence of key structural motifs.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (Benzylic CH₂) |

| ~1600-1450 | Medium-Strong | Aromatic C=C and Pyridine C=N Stretching[5] |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1050 | Strong | Aryl-O-C Symmetric Stretch (Ether) |

| ~800-700 | Strong | C-Cl Stretch |

Comparison with Alternative Analytical Methods

While the combination of NMR, MS, and IR is standard, it's valuable to understand where it fits among other techniques.

| Technique | Application to this Molecule | Comparison & Rationale |

| Elemental Analysis | Confirms the empirical formula (C₁₂H₉Cl₂NO) by providing the percentage composition of C, H, N. | Complementary, not sufficient. It cannot distinguish between isomers. For example, it would give the same result for 2-(Benzyloxy)-4,6-dichloropyridine. It is a good final check for purity but does not confirm structure. |

| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous assignment of all proton and carbon signals by showing correlations between them. | Authoritative, but not always necessary. For a relatively simple structure like this, 1D NMR is often sufficient for confirmation. 2D NMR would be the next logical step if the 1D spectra were ambiguous or if a novel, unexpected isomer had formed. |

| Single-Crystal X-ray Diffraction | Provides the absolute, three-dimensional structure of the molecule in the solid state. | The "Gold Standard," but with caveats. This is the only technique that provides an unequivocal structural proof. However, it is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge and is not a routine or high-throughput method. |

The chosen spectroscopic toolkit represents the most efficient and reliable intersection of data richness, accessibility, and speed for routine structural confirmation in a research and development setting.

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data discussed.

I. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(Benzyloxy)-2,6-dichloropyridine.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).[6]

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.[5]

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.[5]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), phase the resulting spectra, and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

II. Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.[2] Dilute this solution to a final concentration of ~10 µg/mL for analysis.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[2]

-

GC Separation: Inject 1 µL of the prepared sample into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak.

-

MS Analysis: As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV). The mass analyzer separates the resulting ions based on their m/z ratio.

-

Data Interpretation: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion cluster and major fragment ions.

III. Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[7]

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Overall Analytical Workflow

The following diagram outlines the comprehensive workflow for spectroscopic analysis.

Caption: Comprehensive workflow for spectroscopic structural confirmation.

References

- BenchChem Technical Guides. (2025).

- ChemScene. (n.d.). 4-Benzyl-2,6-dichloropyrimidine.

- SpectraBase. (n.d.). 4'-(2,6-Dicyanophenoxy)benzanilide - Optional[13C NMR].

- SpectraBase. (n.d.). 4-(2,6-dichlorobenzyl)oxy-3-methoxy-N-(6-methyl-2-pyridyl)benzamide.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- ChemicalBook. (n.d.). 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum.

- BenchChem Technical Guides. (2025). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

- Goel, R. K., & Gupta, S. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.

-

Godar, E. M., & Mariella, R. P. (1961). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 15(2), 29-33. [Link]

- BenchChem Technical Guides. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. asianpubs.org [asianpubs.org]

A Senior Application Scientist's Guide to Differentiating Dichloropyridine Isomers with NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of positional isomers is a critical and often challenging task. Substituted dichloropyridines, a common scaffold in pharmaceuticals and agrochemicals, present a classic case of this challenge. Their six possible isomers, while possessing the same molecular formula, exhibit distinct chemical and physical properties that are a direct consequence of the chlorine atoms' positions on the pyridine ring. This guide provides an in-depth, practical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique, can be expertly employed to differentiate these isomers.

The Challenge: Six Isomers, One Spectrum?

The six constitutional isomers of dichloropyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloropyridine—present a puzzle for the analytical chemist. While mass spectrometry can confirm their identical molecular weight, it often struggles to distinguish between them due to similar fragmentation patterns. This is where the nuanced information provided by NMR spectroscopy becomes indispensable. By probing the chemical environment of each proton and carbon atom, we can piece together the connectivity and definitively identify the isomeric structure.

The NMR Toolkit: From 1D to 2D for Unambiguous Assignment

A multi-faceted approach utilizing a suite of NMR experiments is the most robust strategy for differentiating dichloropyridine isomers. We will explore the roles of ¹H NMR, ¹³C NMR, and a trio of powerful two-dimensional (2D) techniques: COSY, HSQC, and HMBC.

¹H NMR Spectroscopy: A First Look at the Proton Environment

One-dimensional proton NMR provides the initial, and often most informative, glimpse into the molecule's structure. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity and coupling constants, J) are all dictated by the substitution pattern.

The number of distinct proton signals directly corresponds to the number of chemically non-equivalent protons in the molecule. Symmetrical isomers will exhibit fewer signals than their asymmetrical counterparts. For example, 2,6-dichloropyridine and 3,5-dichloropyridine, possessing a C₂ axis of symmetry, will each show only two and three proton signals, respectively. In contrast, the other, less symmetrical isomers will display three distinct proton signals.

The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring. Protons closer to these electronegative atoms will be deshielded and resonate at a higher chemical shift (further downfield).

The coupling constants (J) provide crucial information about the connectivity of the protons. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled protons. For pyridines, typical coupling constants are:

-

³J (ortho coupling, three bonds): ~4-6 Hz

-

⁴J (meta coupling, four bonds): ~1-3 Hz

-

⁵J (para coupling, five bonds): ~0-1 Hz

By carefully analyzing the splitting patterns, we can deduce the relative positions of the protons on the ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework of the molecule.[1][2] The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Similar to ¹H NMR, symmetrical isomers will show fewer signals.

The chemical shifts of the carbon atoms are also influenced by the electronegativity of the attached and nearby atoms. Carbons directly bonded to chlorine will be significantly shifted downfield.

Comparative NMR Data of Dichloropyridine Isomers

To provide a clear comparison, the following tables present predicted ¹H and ¹³C NMR data for all six dichloropyridine isomers. These values were calculated for a standardized condition (in CDCl₃) to allow for objective comparison. Note: Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 |

| 2,3-dichloro | - | - | 7.75 (dd, 7.8, 1.6) | 7.28 (dd, 7.8, 4.8) | 8.32 (dd, 4.8, 1.6) |

| 2,4-dichloro | - | 7.35 (d, 1.9) | - | 7.22 (dd, 5.3, 1.9) | 8.35 (d, 5.3) |

| 2,5-dichloro | - | 7.68 (dd, 8.6, 0.7) | 7.75 (dd, 8.6, 2.5) | - | 8.38 (d, 2.5) |

| 2,6-dichloro | - | 7.28 (d, 8.0) | 7.65 (t, 8.0) | 7.28 (d, 8.0) | - |

| 3,4-dichloro | 8.35 (d, 5.0) | - | - | 7.30 (d, 5.0) | 8.28 (s) |

| 3,5-dichloro | 8.45 (d, 2.3) | - | 7.75 (t, 2.3) | - | 8.45 (d, 2.3) |

Table 2: Predicted ¹³C NMR Data (Chemical Shifts in ppm)

| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 |

| 2,3-dichloro | 148.0 | 131.5 | 139.0 | 123.0 | 150.5 |

| 2,4-dichloro | 151.0 | 125.0 | 145.0 | 122.0 | 150.0 |

| 2,5-dichloro | 149.5 | 139.5 | 138.0 | 129.0 | 150.5 |

| 2,6-dichloro | 151.0 | 124.5 | 140.0 | 124.5 | 151.0 |

| 3,4-dichloro | 150.0 | 132.0 | 142.0 | 127.0 | 148.0 |

| 3,5-dichloro | 148.5 | 136.0 | 138.0 | 136.0 | 148.5 |

The Power of 2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary for unambiguous structure confirmation, especially when dealing with complex splitting patterns or overlapping signals.

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[3] This is invaluable for tracing out the proton-proton connectivity within a spin system. For example, in 2,3-dichloropyridine, the COSY spectrum would show a cross-peak between H-4 and H-5, and another between H-5 and H-6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[3] This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[3] This is crucial for connecting different spin systems and for identifying quaternary (non-protonated) carbons. For instance, in 3,4-dichloropyridine, the HMBC spectrum would show a correlation from H-2 to C-4 and C-6, and from H-5 to C-3, definitively establishing the positions of the chlorine atoms.

Experimental Protocols

Sample Preparation

-

Weigh 5-10 mg of the dichloropyridine isomer into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: A standard gradient-selected COSY experiment is typically sufficient.

-

HSQC: A standard gradient-selected, phase-sensitive HSQC experiment optimized for a one-bond ¹J(CH) coupling of ~145 Hz is recommended.

-

HMBC: A standard gradient-selected HMBC experiment optimized for a long-range coupling of 8 Hz is a good starting point.

Conclusion

The differentiation of dichloropyridine isomers is a testament to the power and versatility of NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently and accurately determine the substitution pattern of these and other isomeric compounds. The key lies in a thorough analysis of chemical shifts, coupling constants, and the intricate network of correlations revealed by 2D experiments. This guide provides a framework for approaching such challenges, empowering scientists to unravel the structural complexities of their molecules with precision and certainty.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2019).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Pyridine Compounds

Chlorinated pyridines are a critical class of heterocyclic compounds, integral to the development of pharmaceuticals and agrochemicals.[1][2] Their analysis and structural elucidation are paramount, with mass spectrometry (MS) standing as a principal analytical technique. This guide provides an in-depth comparison of the fragmentation patterns of chlorinated pyridine compounds under different ionization techniques, offering experimental insights to aid researchers in identifying these compounds and differentiating their isomers.

Section 1: The Influence of Ionization Technique on Fragmentation

The choice of ionization technique is the most significant factor governing the fragmentation of a molecule in a mass spectrometer. For chlorinated pyridines, the comparison between "hard" and "soft" ionization methods reveals distinct analytical advantages.

Electron Ionization (EI): Unveiling the Molecular Core

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, resulting in the formation of a molecular radical cation (M+•) and subsequent, often extensive, fragmentation.[3] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and isomer differentiation.

Key Characteristics of EI Fragmentation for Chlorinated Pyridines:

-

Prominent Molecular Ion Peak: Despite being a high-energy technique, the aromatic stability of the pyridine ring often results in a clearly visible molecular ion peak. The presence of chlorine is readily identified by the characteristic isotopic pattern, where the ratio of the M+• peak to the (M+2)+• peak is approximately 3:1 for each chlorine atom present.[4][5]

-

Primary Fragmentation Pathways:

-

Loss of a Chlorine Radical (•Cl): This is often a dominant fragmentation pathway, resulting in a significant [M-35]+ ion.

-

Loss of Hydrochloric Acid (HCl): A common rearrangement process leads to the expulsion of a neutral HCl molecule, producing an [M-36]+• ion.

-

Ring Cleavage and Loss of HCN: The stable pyridine ring can fragment through the elimination of hydrogen cyanide, leading to a characteristic [M-27]+• ion. This is a hallmark fragmentation pathway for pyridine and its derivatives.

-

Electrospray Ionization (ESI): A Gentler Approach for Molecular Identification

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts minimal excess energy to the analyte.[6] It is the method of choice for analyses involving liquid chromatography (LC-MS). ESI generates even-electron ions, most commonly protonated molecules [M+H]+ in positive ion mode.[3]

Key Characteristics of ESI for Chlorinated Pyridines:

-

Dominant Protonated Molecule: The base peak in an ESI mass spectrum is almost always the [M+H]+ ion. This makes ESI ideal for determining the molecular weight of an unknown compound with high confidence.

-

Limited In-Source Fragmentation: Significant fragmentation is generally not observed in the ESI source. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are required.[7]

-

MS/MS Fragmentation: When CID is applied to the [M+H]+ precursor ion, the fragmentation patterns can differ from EI. Common losses include neutral molecules like HCl. The fragmentation of these even-electron ions is often predicted through an understanding of cation chemistry.[3]

Section 2: Comparative Fragmentation Analysis of Isomers

Differentiating positional isomers is a significant analytical challenge.[7][8] Mass spectrometry, particularly under EI conditions, can often reveal subtle differences in fragmentation patterns that allow for their distinction.

Case Study: Monochloropyridine Isomers (2-CP, 3-CP, 4-CP) under EI

While all three isomers (Molecular Weight: 113.54 g/mol ) will show the characteristic M+• at m/z 113 and the M+2 peak at m/z 115, the relative abundances of their fragment ions can differ.

Primary Fragmentation Pathways: The primary fragmentation for monochloropyridines involves the loss of HCl and the loss of HCN.

-

[M-HCl]+• (m/z 77): This fragment corresponds to the benzyne radical cation. The stability of this ion can be influenced by the initial position of the chlorine atom.

-

[M-HCN]+• (m/z 86): This represents the loss of the nitrogen and a carbon atom from the ring, a characteristic fragmentation of pyridinic structures.

Table 1: Key Fragment Ions and Indicative Ratios for Monochloropyridine Isomers under EI-MS.

| Isomer | Molecular Ion (m/z 113/115) | [M-Cl]+ (m/z 78) | [M-HCl]+• (m/z 77) | [M-HCN]+• (m/z 86/88) | Key Differentiating Feature |

| 2-Chloropyridine | High Abundance | Moderate | High | Low | Prominent loss of HCl |

| 3-Chloropyridine | High Abundance | Low | Moderate | Moderate | Balanced fragmentation |